molecular formula C11H13N3O3S2 B2639220 N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1236258-00-6

N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2639220
CAS No.: 1236258-00-6
M. Wt: 299.36
InChI Key: OBANTZTZDLYORW-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a cyano group, a pyrrolidine ring, and a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The pyrrolidine ring is then constructed via a cyclization reaction, and the methylsulfonyl group is introduced through sulfonylation. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group results in amines. Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide include:

  • N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxylate
  • This compound derivatives with different substituents

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of reactivity, stability, and potential biological activity.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c1-19(16,17)14-5-2-3-9(14)10(15)13-11-8(7-12)4-6-18-11/h4,6,9H,2-3,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBANTZTZDLYORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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